Platelet Aggregation Potentiation vs. Inhibition by Structural Analogs
3-PBA significantly potentiates platelet aggregation, a functional outcome diametrically opposed to the inhibitory effects of its close structural analogs. In direct head-to-head comparisons using human platelet-rich plasma, 3-PBA augmented aggregation, whereas 2-propionyloxybenzoic acid (2-PBA) inhibited aggregation by 50%, and 2-acetylbenzoic acid (ABA) inhibited aggregation only at very high doses (I50 5 mM) [1]. Furthermore, 3-PBA did not inhibit arachidonic acid-induced aggregation, whereas aspirin (ASA) produced 83% inhibition, 2-PBA produced 76% inhibition, and 3-methylphthalide (3-MP) produced 69% inhibition under identical conditions [2].
| Evidence Dimension | Platelet aggregation response |
|---|---|
| Target Compound Data | Potentiation (increased aggregation) |
| Comparator Or Baseline | 2-PBA: 50% inhibition; ASA: 83% inhibition; 2-PBA: 76% inhibition; 3-MP: 69% inhibition; ABA: I50 = 5 mM |
| Quantified Difference | Qualitative inversion of effect (potentiation vs. inhibition); magnitude difference of 50-83% inhibition for comparators |
| Conditions | Human platelet-rich plasma; ADP-induced and collagen-induced aggregation; 0.5-0.6 mM concentration range |
Why This Matters
For researchers investigating platelet function or thrombotic mechanisms, 3-PBA serves as a critical positive control for aggregation potentiation and a negative control for cyclooxygenase-dependent inhibition, a combination unavailable from its analogs.
- [1] Cerskus I, Philp RB. Relationship of inhibition of prostaglandin synthesis in platelets to anti-aggregatory and anti-inflammatory activity of some benzoic acid derivatives. Agents Actions. 1981 May;11(3):281-6. doi: 10.1007/BF01967627. PMID: 7257955. View Source
- [2] SciencePlus. About: Relationship of inhibition of prostaglandin synthesis in platelets to anti-aggregatory and anti-inflammatory activity of some benzoic acid derivatives. Agents Actions. 1981. View Source
